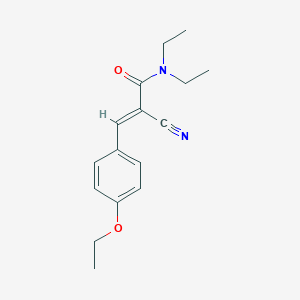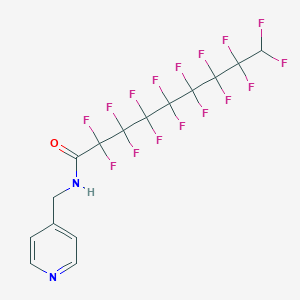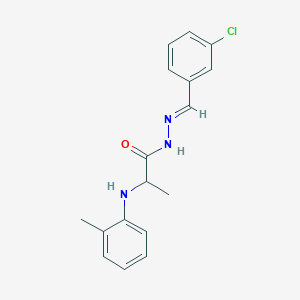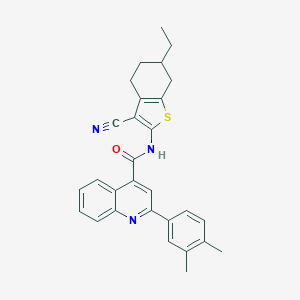![molecular formula C20H36N2O2S B449205 N-CYCLOHEPTYL-3-{[2-(CYCLOHEPTYLCARBAMOYL)ETHYL]SULFANYL}PROPANAMIDE](/img/structure/B449205.png)
N-CYCLOHEPTYL-3-{[2-(CYCLOHEPTYLCARBAMOYL)ETHYL]SULFANYL}PROPANAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-CYCLOHEPTYL-3-{[2-(CYCLOHEPTYLCARBAMOYL)ETHYL]SULFANYL}PROPANAMIDE is a complex organic compound with the molecular formula C20H36N2O2S and a molecular weight of 368.57704 g/mol . This compound is characterized by its unique structure, which includes cycloheptyl groups and a sulfanyl linkage, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of N-CYCLOHEPTYL-3-{[2-(CYCLOHEPTYLCARBAMOYL)ETHYL]SULFANYL}PROPANAMIDE involves multiple steps, typically starting with the preparation of the cycloheptylamine precursor. The synthetic route generally includes the following steps:
Formation of Cycloheptylamine: Cycloheptanone is reacted with ammonia or an amine source under reductive amination conditions to form cycloheptylamine.
Sulfanyl Linkage Formation: The cycloheptylamine is then reacted with a thiol compound to introduce the sulfanyl group.
Amide Bond Formation: The final step involves the reaction of the intermediate with a carboxylic acid derivative to form the amide bond, resulting in the target compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
N-CYCLOHEPTYL-3-{[2-(CYCLOHEPTYLCARBAMOYL)ETHYL]SULFANYL}PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the amide can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-CYCLOHEPTYL-3-{[2-(CYCLOHEPTYLCARBAMOYL)ETHYL]SULFANYL}PROPANAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-CYCLOHEPTYL-3-{[2-(CYCLOHEPTYLCARBAMOYL)ETHYL]SULFANYL}PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
N-CYCLOHEPTYL-3-{[2-(CYCLOHEPTYLCARBAMOYL)ETHYL]SULFANYL}PROPANAMIDE can be compared with other similar compounds, such as:
N-[3-(Cycloheptylamino)-3-oxopropyl]-3-methoxybenzamide: This compound has a similar structure but includes a methoxybenzamide group instead of the sulfanyl linkage.
Cycloheptylamine Derivatives: Other derivatives of cycloheptylamine may have different functional groups, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its specific combination of cycloheptyl groups and the sulfanyl linkage, which imparts distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C20H36N2O2S |
|---|---|
Molecular Weight |
368.6g/mol |
IUPAC Name |
N-cycloheptyl-3-[3-(cycloheptylamino)-3-oxopropyl]sulfanylpropanamide |
InChI |
InChI=1S/C20H36N2O2S/c23-19(21-17-9-5-1-2-6-10-17)13-15-25-16-14-20(24)22-18-11-7-3-4-8-12-18/h17-18H,1-16H2,(H,21,23)(H,22,24) |
InChI Key |
LZWIJOVTZJPLRI-UHFFFAOYSA-N |
SMILES |
C1CCCC(CC1)NC(=O)CCSCCC(=O)NC2CCCCCC2 |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CCSCCC(=O)NC2CCCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-4-(4-chloro-2-methylphenoxy)butanohydrazide](/img/structure/B449123.png)

![3-chloro-N'-[1-(5-ethyl-2-thienyl)ethylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B449127.png)


![2-({4-ALLYL-5-[(4-CHLOROPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N'-{[2-(BENZYLOXY)PHENYL]METHYLENE}ACETOHYDRAZIDE](/img/structure/B449130.png)
![N'~1~-[(E)-1-(1-NAPHTHYL)METHYLIDENE]-2-{[4-PHENYL-5-(2-TOLUIDINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE](/img/structure/B449137.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(4-ethylphenyl)quinoline-4-carboxamide](/img/structure/B449143.png)
![N'-[1-(2,4-dichlorophenyl)propylidene]-2-methoxybenzohydrazide](/img/structure/B449144.png)
![2-{[4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(4-methylbenzylidene)acetohydrazide](/img/structure/B449145.png)
![2-[(4-METHOXYPHENYL)AMINO]-N'-(1-PHENYLETHYLIDENE)PROPANEHYDRAZIDE](/img/structure/B449146.png)
![2,2,3,3,4,4,4-heptafluoro-N-[4-(phenyldiazenyl)phenyl]butanamide](/img/structure/B449148.png)

